1,4-Diethoxy-2,5-diethynylbenzene
Overview
Description
1,4-Diethoxy-2,5-diethynylbenzene is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation and Structural Analysis
- 1,4-Diethoxy-2,5-diethynylbenzene is used in the preparation of oligo(phenyleneethynylene)s, a type of polymer, via Pd/Cu-catalyzed cross-coupling. Its structural characteristics influence the packing and intermolecular interactions in adjacent molecules, which is crucial for material properties (Figueira et al., 2008).
Polymer Synthesis and Characterization
- This compound is integral in synthesizing platinum-based polymers. These polymers exhibit varying thermal stability and optical properties based on different substituents, impacting their potential applications in materials science (Khan et al., 2003).
- The polymerization of 1,4-diethynylbenzene on surfaces like Cu(111) has been observed, leading to disordered covalent networks. This understanding is key in nanoscale material engineering (Eichhorn et al., 2013).
Material Properties and Applications
- Research into conjugated polymers incorporating 1,4-diethynylbenzene derivatives reveals their potential in electronic applications, such as in organic thin-film transistors, due to their unique electron transport characteristics (Sajoto et al., 2012).
- 1,4-Diethynylbenzene derivatives have been studied for their potential use in fuel dispersants for rocket ramjet engines, showcasing the compound's versatility in high-energy applications (Yanovskii et al., 2019).
Novel Materials and Sensing Applications
- Incorporation of 1,4-diethynylbenzene into polymer-based fluorescence sensors demonstrates its usefulness in detecting specific metal ions like Hg2+. This highlights its role in environmental monitoring and safety applications (Huang et al., 2010).
properties
IUPAC Name |
1,4-diethoxy-2,5-diethynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h1-2,9-10H,7-8H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAADFKLXHAWCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C#C)OCC)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxy-2,5-diethynylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
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